In-Depth Technical Guide to DBCO-NHCO-PEG2-maleimide: A Heterobifunctional Linker for Advanced Bioconjugation
In-Depth Technical Guide to DBCO-NHCO-PEG2-maleimide: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-NHCO-PEG2-maleimide. It details its physicochemical properties, applications in drug development, and experimental protocols for its use in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts: Structure and Functionality
DBCO-NHCO-PEG2-maleimide is a versatile chemical tool designed for the precise covalent linkage of two different molecules. Its structure is comprised of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide (B81097) groups. This reactivity is the foundation of its utility in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for rapid and specific conjugation to azide-modified molecules under mild, aqueous conditions without the need for a cytotoxic copper catalyst.
-
Maleimide (B117702): A thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (thiols) on molecules like cysteine residues in proteins and peptides to form a stable thioether bond.
-
Polyethylene (B3416737) Glycol (PEG) Spacer (PEG2): A short, two-unit polyethylene glycol chain that acts as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces the potential for aggregation, and provides flexibility to minimize steric hindrance between the conjugated molecules.[1]
The orthogonal reactivity of the DBCO and maleimide groups enables sequential or site-specific dual conjugation strategies, making this linker a valuable asset in the development of complex biomolecules.[1]
Physicochemical and Technical Data
The key quantitative data for DBCO-NHCO-PEG2-maleimide are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 586.64 g/mol | [1][2][3] |
| Chemical Formula | C₃₂H₃₄N₄O₇ | [1][2][3] |
| CAS Number | 2698339-31-8 | [1][4] |
| Purity | Typically ≥95% | [1][2][3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [5] |
| Storage Conditions | -20°C, protected from light and moisture | [1][5] |
Applications in Drug Development
DBCO-NHCO-PEG2-maleimide is a critical component in the construction of sophisticated therapeutic and diagnostic agents. Its primary applications include:
-
Antibody-Drug Conjugate (ADC) Development: ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This linker can be used to attach a cytotoxic payload to an antibody. For instance, the maleimide group can react with native or engineered cysteine residues on the antibody, and the DBCO group can then be used to click on an azide-modified drug molecule.
-
PROTAC Synthesis: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] DBCO-NHCO-PEG2-maleimide can serve as the central linker connecting a protein-targeting ligand to an E3 ligase-binding ligand.
-
Multifunctional Probe and Biosensor Design: The linker's ability to connect two different molecules with high specificity is valuable in creating probes for various biological assays and biosensors for diagnostic applications.[1]
-
Nanoparticle and Hydrogel Surface Modification: This linker can be used to functionalize the surfaces of nanoparticles and hydrogels, enabling the attachment of targeting ligands, drugs, or other biomolecules for applications in drug delivery and tissue engineering.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of DBCO-NHCO-PEG2-maleimide and similar linkers. These protocols are provided as a guide and may require optimization for specific molecules and experimental conditions.
Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a thiol-containing antibody to an azide-modified cytotoxic payload using DBCO-NHCO-PEG2-maleimide.
Step 1: Conjugation of the Linker to the Antibody
-
Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This can be achieved by incubating the antibody (e.g., at 1-10 mg/mL in PBS) with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
Reaction Setup: Immediately before use, dissolve DBCO-NHCO-PEG2-maleimide in an anhydrous organic solvent such as DMSO to a stock concentration of 10 mM.
-
Conjugation: Add a 5- to 20-fold molar excess of the DBCO-NHCO-PEG2-maleimide solution to the reduced antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Step 2: Conjugation of the Azide-Modified Payload via SPAAC (Click Chemistry)
-
Reaction Setup: Dissolve the azide-modified cytotoxic payload in a compatible buffer (e.g., PBS or DMSO).
-
Click Reaction: Add the azide-modified payload to the purified DBCO-functionalized antibody. A molar excess of 1.5 to 5-fold of the azide-payload is typically recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be performed in the dark to prevent any potential light-induced degradation of the DBCO group.
-
Final Purification: Purify the resulting ADC to remove any unconjugated payload and other reagents using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 2: Synthesis of a PROTAC
This protocol outlines a two-step synthesis of a PROTAC, where a thiol-containing E3 ligase ligand is first conjugated to the linker, followed by a click reaction with an azide-functionalized protein-of-interest (POI) binding ligand.
Step 1: Conjugation of the Linker to the E3 Ligase Ligand
-
Reaction Setup: Dissolve the thiol-containing E3 ligase ligand (1.0 equivalent) and DBCO-NHCO-PEG2-maleimide (1.1 equivalents) in an anhydrous solvent such as DMF or DMSO.
-
Conjugation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 2-4 hours.
-
Monitoring and Purification: Monitor the reaction progress using LC-MS. Upon completion, the product can be purified by preparative HPLC to yield the DBCO-linker-E3 ligase ligand conjugate.
Step 2: Conjugation of the POI Ligand via SPAAC
-
Reaction Setup: Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized POI-binding ligand (1.1 equivalents) in a suitable solvent like DMSO.
-
Click Reaction: Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.
-
Monitoring and Final Purification: Monitor the reaction progress by LC-MS. Once the reaction is complete, purify the final PROTAC product by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of DBCO-NHCO-PEG2-maleimide.
Caption: Experimental workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a PROTAC leading to targeted protein degradation.
